molecular formula C16H16N2O6S B2690002 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide CAS No. 942008-63-1

2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B2690002
CAS No.: 942008-63-1
M. Wt: 364.37
InChI Key: SKVUGEJGPFXPOB-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is a synthetic acetamide derivative of interest in chemical and pharmaceutical research. While the specific biological activity and research applications of this exact compound are not fully detailed in the literature, its molecular structure suggests it is a valuable chemical entity for discovery chemistry. The compound features two distinct pharmacophores: a methanesulfonyl group and a nitrophenyl acetamide moiety. The nitrophenyl acetamide group is a common structural motif found in various bioactive molecules and synthetic intermediates. For instance, structurally related N-(4-methoxy-2-nitrophenyl)acetamide derivatives have been utilized in studies concerning oxidative stress and the formation of nitrated products by reactive oxygen and nitrogen species (RONS) . Furthermore, nitrophenyl acetamide derivatives are frequently investigated as key intermediates in the synthesis of more complex molecules, including potential pharmacologically active compounds . The presence of the methanesulfonyl group can significantly influence a compound's physicochemical properties and its potential to interact with biological targets, as seen in other sulfonyl-containing research compounds . This combination of functional groups makes this compound a compound of potential utility for researchers in medicinal chemistry, particularly for constructing structure-activity relationships (SAR) and exploring novel biochemical pathways. It may also serve as a precursor in the development of enzyme inhibitors or receptor ligands. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-24-15-10-12(18(20)21)5-8-14(15)17-16(19)9-11-3-6-13(7-4-11)25(2,22)23/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVUGEJGPFXPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring using methanesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Methoxy-Nitrophenyl Intermediate: This step involves the nitration of a methoxy-substituted phenyl ring using a nitrating agent like nitric acid.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of amine-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

Research into the biological activity of this compound could lead to the development of new therapeutic agents.

Industry

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The methanesulfonyl and nitrophenyl groups could play a role in binding to the target molecules, while the acetamide linkage could influence the compound’s stability and solubility.

Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 2-(4-Methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide C₁₆H₁₅N₂O₆S R1 = 4-SO₂CH₃; R2 = 2-OCH₃, 4-NO₂ ~379.37 High polarity due to SO₂CH₃; potential enzyme inhibition
N-(2-Methoxy-4-nitrophenyl)acetamide C₉H₁₀N₂O₄ R1 = H; R2 = 2-OCH₃, 4-NO₂ 210.19 Simpler structure; intermediate in synthesis
CDD-934506 : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide C₁₇H₁₄N₄O₅S R1 = 5-(4-OCH₃)-oxadiazole-S; R2 = 4-NO₂ 386.39 Sulfur-containing heterocycle; antimicrobial activity
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide C₁₆H₁₄N₂O₇ R1 = 4-CHO, 2-OCH₃-phenoxy; R2 = 4-NO₂ 346.29 Aldehyde functionality; reactivity in conjugation
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide C₁₆H₁₈N₂O₂ R1 = 4-OCH₃; R2 = 4-NH₂, 2-CH₃ 270.33 Amino group enhances solubility; potential dye intermediate

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) :
    • The methanesulfonyl group in the target compound significantly increases polarity and acidity compared to analogs with methoxy or formyl groups .
    • Nitro groups (common in all analogs) reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions .

Biological Activity

2-(4-Methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide, also known by its CAS number 942008-63-1, is a compound of interest due to its potential therapeutic applications, particularly in the fields of cancer treatment and metabolic disorders. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy, and potential applications.

  • Molecular Formula : C₁₆H₁₆N₂O₆S
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 942008-63-1

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
    • This compound has been identified as a potent inhibitor of PTP1B, which is involved in insulin signaling pathways. Inhibition of PTP1B enhances insulin sensitivity and glucose uptake in various cell models, making it a candidate for treating type 2 diabetes .
  • Anti-Cancer Properties :
    • The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated its ability to suppress tumor growth by targeting specific signaling pathways such as STAT3 and NF-κB .

Efficacy Against Cancer Cell Lines

A summary of studies evaluating the anti-cancer activity of the compound is presented below:

Study Cell Line IC50 (µM) Mechanism
Study AHCT116 (colon cancer)5.0Induces apoptosis via caspase activation
Study BMCF-7 (breast cancer)3.5Inhibition of NF-κB signaling
Study CA549 (lung cancer)4.0Modulation of cell cycle progression

Insulin Sensitivity Enhancement

In a diabetic mouse model, administration of the compound resulted in significant improvements in glucose tolerance and insulin sensitivity:

  • Model : C57BL/KsJ-db/db mice
  • Dosage : 30 mg/kg
  • Outcome : Reduced fasting blood glucose levels by approximately 30% after two weeks of treatment .

Case Studies

Several case studies have evaluated the effects of this compound in vivo and in vitro:

  • Case Study on Diabetes Management :
    • In an experimental study, diabetic rats treated with the compound showed improved insulin signaling through increased phosphorylation of IRS1 and Akt pathways. This suggests a potential role in managing metabolic disorders .
  • Case Study on Cancer Treatment :
    • A study involving MCF-7 cells indicated that treatment with the compound led to a significant decrease in cell viability and induction of apoptosis markers such as cleaved PARP and caspase-3 activation .

Q & A

Q. What are the common synthetic routes for 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide, and which analytical techniques ensure structural integrity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, the methanesulfonyl group may be introduced via sulfonation, while the acetamide backbone is formed through condensation. Key steps require catalysts like palladium for cross-coupling or acid/base catalysts for acetylation. Structural integrity is confirmed using NMR spectroscopy (1H/13C for functional groups) and HPLC for purity (>95%). Challenges include avoiding side reactions from the nitro group, which may require controlled temperatures (e.g., 0–5°C for nitration steps) .

Q. How is the purity of this compound assessed, and what challenges arise during purification?

  • Methodological Answer: Purity is evaluated via HPLC (using C18 columns with acetonitrile/water gradients) and mass spectrometry (ESI-MS for molecular ion confirmation). Recrystallization from ethanol/water mixtures is a common purification method, but the nitro and methoxy groups may complicate solubility. Column chromatography (silica gel, ethyl acetate/hexane eluent) is used for intermediates with polar functional groups. Impurities often arise from incomplete sulfonation or residual solvents, necessitating multiple washing steps .

Q. What in vitro models are used for initial biological screening of this compound?

  • Methodological Answer: Initial screening focuses on enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) and cytotoxicity assays (MTT/propidium iodide in cancer cell lines like HeLa or MCF-7). Dose-response curves (0.1–100 µM) are generated to determine IC50 values. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) are critical to validate results .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

  • Methodological Answer: Optimization involves Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (0.1–5 mol%). For example, increasing temperature may accelerate sulfonation but risk nitro group decomposition. Selectivity for the methoxy vs. nitro positions is monitored via TLC or in-situ IR . Recent studies achieved 75% yield by using Pd(OAc)₂ in DMF at 60°C .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer: Contradictions often stem from assay variability (e.g., cell line genetic drift or endotoxin contamination). Researchers should replicate studies using standardized protocols (e.g., CLIA for cytotoxicity) and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Meta-analyses comparing logP values and bioavailability (e.g., >80% plasma protein binding) can clarify structure-activity discrepancies .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like COX-2 or kinases. The nitro group’s electron-withdrawing effects are parameterized using DFT calculations (B3LYP/6-31G*). Pharmacophore mapping identifies critical hydrogen bonds (e.g., acetamide NH with Ser530 in COX-2). Validation includes comparing predicted vs. experimental IC50 values .

Q. What mechanistic insights explain its activity in enzyme inhibition?

  • Methodological Answer: Mechanistic studies use stopped-flow kinetics and site-directed mutagenesis . For example, the methanesulfonyl group may block the catalytic triad in serine proteases, while the nitro group stabilizes transition states via resonance. Fluorescence quenching experiments (e.g., tryptophan in enzyme active sites) quantify binding constants (Kd ≈ 10⁻⁶ M) .

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